N-Methylfurfurylamine
Overview
Description
N-Methylfurfurylamine is an organic compound with the molecular formula C6H9NO. It is a derivative of furan, a heterocyclic aromatic compound, and contains an amine group attached to the furan ring. This compound is also known by other names such as this compound and 1-(furan-2-yl)-N-methylmethanamine .
Mechanism of Action
Target of Action
N-Methylfurfurylamine is a secondary amine The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it can be prepared by reacting furfural and aqueous trimethylamine
Biochemical Pathways
It is known that this compound can be used in the synthesis of cis-α-[2-[(2-furanylmethyl)methylamino]cyclohexyl]-benzenemethanol , indicating that it may play a role in the synthesis of complex organic compounds.
Pharmacokinetics
Its molecular weight is 111.14 , which suggests that it may have good bioavailability due to its relatively small size.
Action Environment
It is known that it has a boiling point of 148-152 °c and a density of 0982 g/mL at 25 °C , suggesting that it may be stable under a wide range of conditions.
Biochemical Analysis
Biochemical Properties
2-Furanmethanamine, N-methyl- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 2-Furanmethanamine, N-methyl- and cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which are crucial for the detoxification and metabolism of various xenobiotics .
Additionally, 2-Furanmethanamine, N-methyl- has been observed to interact with sigma-1 receptors, which are chaperone proteins involved in cellular stress responses. The binding of 2-Furanmethanamine, N-methyl- to sigma-1 receptors modulates their activity, influencing various cellular processes such as calcium signaling and protein folding .
Cellular Effects
The effects of 2-Furanmethanamine, N-methyl- on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound has been shown to influence cell signaling pathways by modulating the activity of sigma-1 receptors. This modulation can lead to changes in calcium homeostasis, which is critical for neurotransmitter release and synaptic plasticity .
In addition to its effects on neuronal cells, 2-Furanmethanamine, N-methyl- has been found to impact gene expression in various cell types. By interacting with transcription factors and other regulatory proteins, this compound can alter the expression of genes involved in cellular metabolism, stress responses, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Furanmethanamine, N-methyl- exerts its effects through several mechanisms. One of the primary mechanisms involves its binding to cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. This binding is facilitated by the presence of the methylamine group, which enhances the compound’s affinity for the enzyme’s active site .
Another key mechanism is the interaction of 2-Furanmethanamine, N-methyl- with sigma-1 receptors. This interaction stabilizes the receptors and modulates their activity, influencing various downstream signaling pathways. The binding of 2-Furanmethanamine, N-methyl- to sigma-1 receptors also affects the receptor’s ability to interact with other proteins, such as ion channels and kinases, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Furanmethanamine, N-methyl- have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Under optimal conditions, 2-Furanmethanamine, N-methyl- remains stable and retains its biochemical activity for extended periods .
Prolonged exposure to harsh conditions can lead to the degradation of 2-Furanmethanamine, N-methyl-, resulting in the formation of inactive or less active metabolites. These degradation products can have different effects on cellular function, potentially leading to altered cellular responses over time .
Dosage Effects in Animal Models
The effects of 2-Furanmethanamine, N-methyl- in animal models vary with different dosages. At low doses, this compound has been shown to exert neuroprotective effects by modulating sigma-1 receptor activity and enhancing cellular stress responses . At higher doses, 2-Furanmethanamine, N-methyl- can induce toxic effects, such as oxidative stress and mitochondrial dysfunction, which can lead to cell death .
Threshold effects have also been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 2-Furanmethanamine, N-methyl- in animal models .
Metabolic Pathways
2-Furanmethanamine, N-methyl- is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary metabolic pathway involves the hydroxylation of the methylamine group, leading to the formation of hydroxylated metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body .
Additionally, 2-Furanmethanamine, N-methyl- can undergo N-demethylation, resulting in the formation of demethylated metabolites. These metabolites can participate in further biochemical reactions, contributing to the overall metabolic flux and influencing metabolite levels in the body .
Transport and Distribution
The transport and distribution of 2-Furanmethanamine, N-methyl- within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with organic cation transporters (OCTs), which facilitate its uptake into cells. Once inside the cells, 2-Furanmethanamine, N-methyl- can bind to intracellular proteins, influencing its localization and accumulation .
The distribution of 2-Furanmethanamine, N-methyl- within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. In the brain, this compound can cross the blood-brain barrier and accumulate in neuronal tissues, where it exerts its neuroprotective effects .
Subcellular Localization
The subcellular localization of 2-Furanmethanamine, N-methyl- is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. The presence of targeting signals and post-translational modifications can direct 2-Furanmethanamine, N-methyl- to specific cellular compartments, such as the endoplasmic reticulum and mitochondria .
In the endoplasmic reticulum, 2-Furanmethanamine, N-methyl- can modulate protein folding and stress responses by interacting with sigma-1 receptors. In mitochondria, this compound can influence mitochondrial function and energy metabolism, contributing to its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylfurfurylamine typically involves the reaction of furfurylamine with formaldehyde and a methylating agent such as methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired amine product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methylfurfurylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Furan-2-carboxaldehyde and furan-2-carboxylic acid.
Reduction: 2-Furanmethanol and N-methyl-2-furanmethanamine.
Substitution: Various N-alkyl and N-acyl derivatives.
Scientific Research Applications
N-Methylfurfurylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanamine: Lacks the N-methyl group, leading to different chemical and biological properties.
N,N-Dimethyl-2-furanmethanamine: Contains two methyl groups on the amine, resulting in increased steric hindrance and different reactivity.
Furan-2-carboxaldehyde: An oxidation product of N-Methylfurfurylamine, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the furan ring and the N-methylamine group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(furan-2-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLIOWSKNOCHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063597 | |
Record name | 2-Furanmethanamine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4753-75-7 | |
Record name | N-Methyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4753-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylfurfurylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylfurfurylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furanmethanamine, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furanmethanamine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-furfuryl-N-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLFURFURYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA5T44A2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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